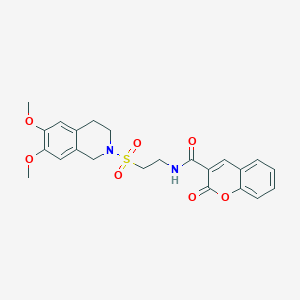

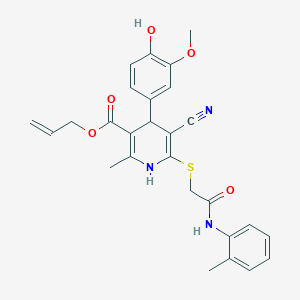

![molecular formula C14H16N2O5S B2882678 6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid CAS No. 478034-02-5](/img/structure/B2882678.png)

6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

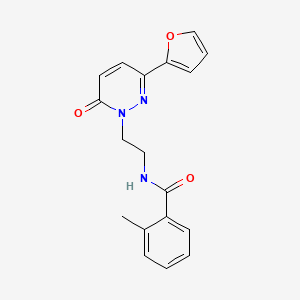

“6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid” is a chemical compound with the molecular formula C14H16N2O5S . It is a derivative of 3-cyclohexene-1-carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexene ring, a carboxylic acid group, and a phenylsulfonyl hydrazine group . The molecular weight is 324.35 .Physical And Chemical Properties Analysis

The density of this compound is approximately 1.406 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and solubility would require further experimental data.Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Characterization

6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid and its derivatives have been explored in various chemical synthesis and structural characterization studies. For instance, the condensation reaction of equimolar benzenesulphonohydrazide and 2-carboxybenzaldehyde produced Schiff base derivatives with potential antibiotic potency, as indicated by molecular docking against DNA gyrase, highlighting their significance in medicinal chemistry research (Asegbeloyin et al., 2019). Similarly, novel monosubstituted dipicolinic acid hydrazide derivatives were synthesized, and their complex compounds with Co and Cr were characterized, demonstrating the application of these compounds in coordination chemistry and materials science (Blagus Garin et al., 2019).

Organic Synthesis and Catalysis

The utilization of sulfonyl hydrazides, including those related to the given chemical structure, has been highlighted in organic synthesis as powerful sulfonyl sources. These compounds facilitate the formation of carbon-sulfur, sulfur-nitrogen, sulfur-halogen, sulfur-sulfur, and sulfur-selenium bonds, providing alternative approaches to the synthesis of sulfones, sulfonamides, sulfonyl halides, thiosulfonates, and selenosulfonates. Such reactions have been applied successfully in constructing carbocycles, heterocycles, and stereogenic centers, underscoring their utility in synthetic organic chemistry (Yang & Tian, 2017).

Antimicrobial and Antioxidant Activities

The exploration of novel pyridine and fused pyridine derivatives starting from related hydrazinyl compounds has led to the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were subjected to in silico molecular docking screenings and demonstrated moderate to good binding energies on target proteins. Additionally, they exhibited antimicrobial and antioxidant activities, indicating their potential for pharmaceutical applications and drug discovery efforts (Flefel et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

6-(benzenesulfonamidocarbamoyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c17-13(11-8-4-5-9-12(11)14(18)19)15-16-22(20,21)10-6-2-1-3-7-10/h1-7,11-12,16H,8-9H2,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYKAPYUXWUNEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)NNS(=O)(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

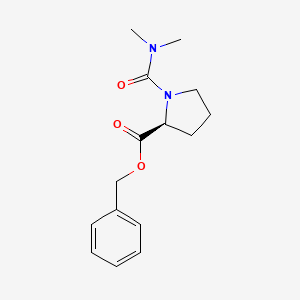

![4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2882599.png)

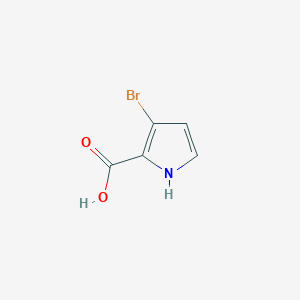

![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2882600.png)

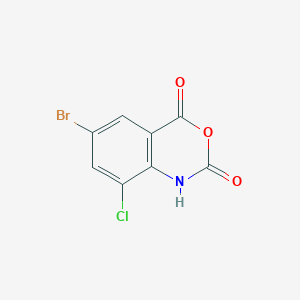

![Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate](/img/structure/B2882602.png)

![5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882610.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide](/img/structure/B2882611.png)